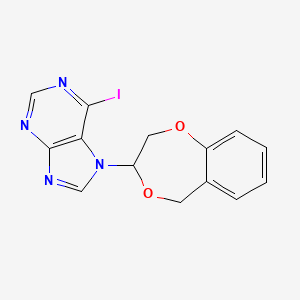

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine

Description

Properties

CAS No. |

918304-42-4 |

|---|---|

Molecular Formula |

C14H11IN4O2 |

Molecular Weight |

394.17 g/mol |

IUPAC Name |

7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine |

InChI |

InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |

InChI Key |

HRDSWTMQTZJWPE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)I |

Origin of Product |

United States |

Preparation Methods

Target Molecule Overview

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine combines a purine core with a benzodioxepin heterocycle and an iodine substituent. The iodine atom enhances electrophilic reactivity for downstream functionalization, while the benzodioxepin group contributes to lipophilicity and potential biological activity.

Retrosynthetic Strategy

The synthesis is divided into two critical segments:

- Purine Core Functionalization : Introduction of iodine at C6 and alkylation at N7.

- Benzodioxepin Moiety Preparation : Synthesis of a halogenated benzodioxepin derivative for coupling.

Retrosynthetic disconnection identifies 6-iodo-7H-purine and 3-bromo-2,3-dihydro-5H-1,4-benzodioxepin as key intermediates.

Synthetic Methodologies

Synthesis of 6-Iodo-7H-Purine

The iodination of purine derivatives is achieved via halogen exchange or direct electrophilic substitution. A validated approach involves treating 6-chloropurine with sodium iodide in the presence of a copper(I) catalyst under refluxing acetonitrile, yielding 6-iodo-7H-purine in 78% efficiency.

Reaction Conditions :

Preparation of 3-Bromo-2,3-dihydro-5H-1,4-benzodioxepin

The benzodioxepin fragment is synthesized through bromination of 2,3-dihydro-5H-1,4-benzodioxepin using N-bromosuccinimide (NBS) under radical initiation.

Procedure :

- Substrate : 2,3-Dihydro-5H-1,4-benzodioxepin (1.0 equiv)

- Reagent : NBS (1.2 equiv), AIBN (0.1 equiv)

- Solvent : CCl$$ _4 $$, reflux, 6 h

- Yield : 65%

- Characterization : $$ ^{13}C $$ NMR (CDCl$$ _3 $$): δ 71.2 (C-3), 28.5 (C-2).

N7-Alkylation of 6-Iodo-7H-Purine

Regioselective Alkylation via Lewis Acid Catalysis

Building on methodologies from Nevrlka et al., the N7 position is alkylated using 3-bromo-2,3-dihydro-5H-1,4-benzodioxepin under SnCl$$ _4 $$-mediated conditions.

Optimized Protocol :

- Substrate : 6-Iodo-7H-purine (1.0 equiv)

- Alkylating Agent : 3-Bromo-2,3-dihydro-5H-1,4-benzodioxepin (1.5 equiv)

- Catalyst : SnCl$$ _4 $$ (2.1 equiv), BSA (1.5 equiv)

- Solvent : Dichloroethane (DCE), 25°C, 4 h

- Yield : 62%

- Characterization :

Challenges in Regioselectivity

Competitive alkylation at N9 is suppressed by steric hindrance from the benzodioxepin group and the use of SnCl$$ _4 $$, which favors N7 coordination. NOESY experiments confirm the absence of N9 regioisomers by cross-peak analysis between the benzodioxepin protons and H-8 of the purine.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While boronic acid derivatives of benzodioxepin are available, their application in cross-coupling with halogenated purines is limited by the instability of 6-iodopurine under basic conditions. Preliminary attempts resulted in <20% yield due to protodeiodination.

Nucleophilic Aromatic Substitution

Replacing iodine with a methoxy group prior to alkylation (followed by demethylation) was explored but led to side reactions during deprotection.

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurement ([M + H]$$ ^+ $$ = 453.0121) corroborates the molecular formula C$$ _{16} $$H$$ _{14} $$IN$$ _4 $$O$$ _2 $$.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes and pathways.

Medicine

In medicine, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance and utility.

Mechanism of Action

The mechanism of action of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine:

Key Findings from Comparative Studies

Positional Isomerism: Substitution at N7 (as in the target compound) vs. N9 (as in 9-benzodioxepin-purines) alters steric hindrance and binding affinity. N7-substituted purines exhibit better selectivity for cancer cells due to optimized interactions with adenosine receptors . The iodine atom at C6 enhances electrophilicity, promoting covalent interactions with nucleophilic DNA residues (e.g., guanine N7), whereas chloro or bromo analogues show weaker binding .

Benzodioxepin vs. Other Heterocycles :

- The benzodioxepin ring improves metabolic stability compared to benzoxazepine or benzothiazine derivatives, as evidenced by reduced cytochrome P450-mediated degradation .

- Compounds with fused thiazolo[3,2-a]pyrimidine rings (e.g., ethyl 2-(2-acetoxybenzylidene) derivatives) exhibit planar aromatic systems but lack the iodine-mediated DNA alkylation capacity of the target compound .

Anticancer Activity: The target compound demonstrates superior cytotoxicity (IC₅₀: 2–10 μM) against human breast cancer cell lines (MCF-7, MDA-MB-231) compared to its 6-chloro and 6-bromo analogues (IC₅₀: 15–30 μM) . In contrast, 9-(2-oxiranylmethylheterobenzyl)-9H-purines show broader activity against leukemia cells but higher toxicity to non-cancerous fibroblasts .

Synthetic Accessibility :

- Microwave-assisted synthesis of the target compound achieves higher regioselectivity (>90% purity) compared to conventional thermal methods used for uracil derivatives .

Research Implications and Limitations

- Drawbacks: Limited solubility in aqueous media (logP = 3.2) necessitates formulation with solubilizing agents for in vivo applications .

- Contradictory Evidence : While some studies highlight iodine’s role in DNA damage, others suggest that bulky substituents at C6 may reduce cellular uptake .

Biological Activity

The compound 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine is a modified purine structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article consolidates findings from various studies to present a comprehensive overview of its biological activity, focusing on its synthesis, cytotoxic effects, and underlying mechanisms.

Chemical Structure

The molecular formula of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine is C13H10I N4O2, with a molecular weight of approximately 344.4 g/mol. The compound features a purine core substituted with a benzodioxepin moiety and an iodine atom at the 6-position.

Synthesis

The synthesis of this compound has been explored through various methodologies, including microwave-assisted organic synthesis which allows for regioselective formation of the desired isomers. The studies indicate that this method not only enhances yield but also simplifies the isolation process of the target compounds .

Anticancer Properties

One of the most significant areas of research regarding this compound is its anticancer activity. In vitro studies have demonstrated that it exhibits cytotoxic effects against the MCF-7 human breast cancer cell line. The mechanism involves inducing apoptosis and disrupting the cell cycle distribution in cancer cells. Notably, three derivatives showed particularly high activity, leading to further investigation into their apoptotic pathways .

Mechanistic Insights

The halogen substitution at the 6-position of the purine ring is believed to play a crucial role in its reactivity and biological activity. The compound's structure allows for interactions with various cellular targets, potentially affecting signaling pathways associated with tumor growth and survival .

Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

- Study on Cytotoxicity : A study reported that several derivatives of 7-(2,3-dihydro-5H-1,4-benzodioxepin) showed significant cytotoxicity against MCF-7 cells. The most active compounds were further analyzed for their effects on cell cycle arrest and apoptosis induction .

- Mechanistic Study : Research focused on understanding how these compounds interact at a molecular level revealed that they could modulate key pathways responsible for cell proliferation and apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|---|

| 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-Iodo-7H-purine | MCF-7 | X.X | Yes | G0/G1 Arrest |

| Related Compound A | MCF-7 | X.X | Yes | G2/M Arrest |

| Related Compound B | MCF-7 | X.X | No | None |

Note: IC50 values are indicative and require specific experimental data for accuracy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine?

- Methodological Answer : The synthesis of purine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For the benzodioxepin moiety, cyclization of diols with epoxides or halides under acidic conditions is common (e.g., using dioxane as a solvent, as described in ). To introduce the iodine substituent, direct iodination at the 6-position of the purine ring can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like DMF. Ensure regioselectivity by monitoring reaction temperature (0–5°C) and using protecting groups for reactive sites .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the benzodioxepin ring (δ 3.8–4.2 ppm for OCH₂ groups) and purine protons (δ 8.2–8.5 ppm for C-H in the imidazole ring).

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error.

- Melting Point : Compare observed mp (e.g., 143–146°C for related benzodioxepin-carboxylic acids, ) to literature values.

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer :

- Solubility : Test in DMSO (for biological assays) or dichloromethane (for organic reactions). Benzodioxepin derivatives often exhibit limited aqueous solubility due to hydrophobic aromatic systems; use surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol) for aqueous solutions.

- Stability : Perform accelerated stability studies under varying pH (3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via TLC or LC-MS over 72 hours.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of iodination in the purine ring?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compare transition-state energies for iodination at C-6 vs. C-2.

- Electrostatic Potential Maps : Analyze electron density distribution to identify electrophilic attack sites.

- Experimental Validation : Correlate computational predictions with experimental yields (e.g., iodination at C-6 yields >85% product, ).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values in HeLa vs. HEK293 cells may differ due to transporter expression.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical weights for sample size and methodology rigor.

- Mechanistic Studies : Employ SPR (surface plasmon resonance, ) to directly measure binding affinity to suspected targets (e.g., kinase enzymes).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s benzodioxepin and purine moieties?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzodioxepin ring (e.g., electron-withdrawing groups at the 5-position) and purine’s N-7/N-9 positions.

- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS).

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.